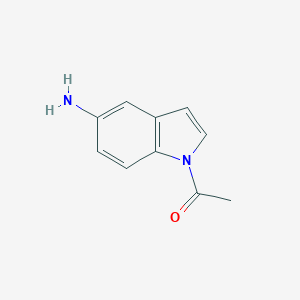

1-Acetyl-5-aminoindole

Descripción

Overview of Indole (B1671886) Scaffold in Chemical and Biological Sciences

The indole nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, stands as a cornerstone in the fields of chemical and biological sciences. creative-proteomics.comirjmets.com This privileged scaffold is a fundamental component of numerous natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and the hormone melatonin (B1676174). irjmets.comwikipedia.org Its unique electronic properties, characterized by an electron-rich nature, render it highly reactive and versatile in a multitude of chemical reactions, particularly electrophilic substitution, which predominantly occurs at the C3 position. creative-proteomics.comirjmets.com

The indole framework is a recurring motif in a vast array of biologically active compounds and pharmaceuticals. nih.govnih.govresearchgate.net Its derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their use in the development of drugs for various therapeutic areas. nih.govresearchgate.netopenmedicinalchemistryjournal.com The versatility of the indole scaffold allows for the synthesis of a diverse library of compounds with tailored properties, making it a subject of continuous and intensive research in medicinal chemistry and drug discovery. nih.govijpsr.com

Historical Context of Indole Derivative Research

The journey into the world of indole chemistry began in the mid-19th century with the investigation of the dye indigo. wikipedia.orgpcbiochemres.com In 1866, Adolf von Baeyer achieved a significant milestone by reducing oxindole (B195798) to indole using zinc dust. wikipedia.orgpcbiochemres.com This was followed by his proposal of the indole formula in 1869. wikipedia.org A pivotal moment in indole synthesis arrived in 1883 with Emil Fischer's discovery of the Fischer indole synthesis, a method that remains a cornerstone for creating substituted indoles. wikipedia.orgpcbiochemres.com

The early 20th century saw a surge of interest in indoles as their presence in crucial alkaloids like tryptophan and auxins was recognized. wikipedia.org This discovery propelled indole and its derivatives into the forefront of chemical and biological research. wikipedia.org Over the years, numerous other synthetic methodologies have been developed, including the Leimgruber–Batcho, Bischler-Mohlau, and Baeyer–Emmerling indole syntheses, each contributing to the expansive and diverse landscape of indole chemistry. irjmets.com This rich history of discovery and innovation continues to fuel the exploration of new indole derivatives and their potential applications. pcbiochemres.com

Position of 1-Acetyl-5-aminoindole within the Broader Class of Acetylaminoindoles and Aminoindoles

This compound belongs to the substituted indole family, specifically categorized under acetylindoles and aminoindoles. The core structure features an acetyl group (-COCH₃) attached to the nitrogen atom of the indole ring (position 1) and an amino group (-NH₂) at position 5 of the benzene ring.

Aminoindoles , as a class, are characterized by the presence of one or more amino groups on the indole scaffold. The position of the amino group significantly influences the chemical reactivity and biological properties of the molecule. For instance, 5-aminoindole (B14826) is a known corrosion inhibitor for mild steel in acidic environments. researchgate.net The amino group, being a nucleophile, can participate in various chemical reactions. researchgate.net

Acetylindoles , on the other hand, are defined by the presence of an acetyl group. The N-acetylation of indoles, as seen in this compound, can modulate the electronic properties of the indole ring system. This modification can influence the compound's reactivity and its interactions with biological targets. The presence of both the acetyl and amino groups on the indole scaffold of this compound creates a molecule with a unique combination of chemical properties, making it a valuable intermediate in the synthesis of more complex indole derivatives.

Research Landscape and Emerging Trends for Indole Derivatives

The research landscape for indole derivatives is dynamic and continually expanding, driven by their immense therapeutic potential. nih.govresearchgate.net Current research is heavily focused on the design and synthesis of novel indole-based compounds with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. nih.govresearchgate.netresearchgate.net

A significant trend is the development of indole derivatives that can combat drug-resistant pathogens and cancers, addressing a critical need in modern medicine. nih.govresearchgate.netnih.gov Researchers are exploring the synthesis of hybrid molecules that combine the indole scaffold with other pharmacologically active moieties to enhance therapeutic efficacy. researchgate.net Furthermore, there is a growing interest in the application of green chemistry principles to the synthesis of indole derivatives, utilizing methods such as microwave irradiation and the use of environmentally benign solvents. openmedicinalchemistryjournal.comresearchgate.net The exploration of indole derivatives as kinase inhibitors and modulators of key signaling pathways, such as NF-κB, represents another active area of investigation. nih.govmdpi.com The continuous discovery of new indole alkaloids from natural sources also provides a steady stream of lead compounds for drug development. mdpi.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| CAS Number | 16066-93-6 |

| Appearance | Light yellow to brown solid; White powder |

| Boiling Point | 343.5°C at 760 mmHg |

| Flash Point | 161.6°C |

| Density | 1.24 g/cm³ |

| LogP | 1.8836 |

| Polar Surface Area | 48.02 Ų |

| SMILES | CC(=O)N1C=CC2=CC(=CC=C21)N |

| InChI Key | MNKQEYHXWMJMGA-UHFFFAOYSA-N |

Note: The data in this table is compiled from various chemical suppliers and databases and may vary slightly between sources. chemscene.comvulcanchem.comarctomsci.comfluorochem.co.uk

Spectroscopic Data

¹H NMR: The proton NMR spectrum of a related compound, N-acetyl-3-acetoxymethylindole, showed a singlet near 2.60 ppm for the three protons of the acetyl group. mdpi.com For this compound, one would expect to see characteristic signals for the aromatic protons on the indole ring, a singlet for the acetyl protons, and signals corresponding to the amino group protons.

¹³C NMR: The carbon NMR spectra of N-acetylated indole derivatives typically show a signal for the carbonyl carbon of the acetyl group at approximately 168 ppm. mdpi.com The spectra would also display signals for the carbon atoms of the indole ring system.

IR Spectroscopy: The infrared spectrum of 5-aminoindole shows characteristic N-H stretching vibrations. researchgate.netnist.gov For this compound, one would anticipate the presence of a strong carbonyl (C=O) stretching band from the acetyl group, in addition to N-H stretching bands from the amino group and characteristic bands for the aromatic indole ring.

Mass Spectrometry: In the mass spectra of acetylated indole derivatives, a common fragmentation pattern involves the loss of a methyl radical from the molecular ion, followed by the loss of a carbon monoxide molecule. scirp.org

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes, primarily involving the modification of a pre-existing indole scaffold. Two common approaches include:

Acetylation of 5-Aminoindole: The most direct method involves the N-acetylation of 5-aminoindole. This reaction is typically carried out using an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The reaction may be performed in the presence of a base to neutralize the acid byproduct.

Reduction of 1-Acetyl-5-nitroindole: An alternative route begins with 1-Acetyl-5-nitroindole. The nitro group at the 5-position can be reduced to the corresponding amino group using various reducing agents. Common methods for nitro group reduction include the use of tin(II) chloride (SnCl₂), iron powder in an acidic medium, or catalytic hydrogenation (H₂/Pd-C). vulcanchem.com The reduction of nitroindoles to aminoindoles is a well-established transformation in indole chemistry. d-nb.info

Research Applications

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications. Its bifunctional nature, possessing both a nucleophilic amino group and an acetylated indole nitrogen, allows for a variety of subsequent chemical modifications.

For instance, the amino group can be a key site for further derivatization. Research has shown that 5-aminoindole can be used in the synthesis of pyrroloquinazolines. beilstein-journals.org While specific research applications for this compound are not extensively detailed in the available literature, its structural similarity to other researched aminoindoles suggests its potential as a building block in the development of novel compounds. For example, derivatives of 5-aminoindole have been investigated for their potential as H3 receptor modulators. google.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(5-aminoindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7(13)12-5-4-8-6-9(11)2-3-10(8)12/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKQEYHXWMJMGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630635 | |

| Record name | 1-(5-Amino-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16066-93-6 | |

| Record name | 1-(5-Amino-1H-indol-1-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16066-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Amino-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Organic Chemistry of 1 Acetyl 5 Aminoindole

Reactivity of the Indole (B1671886) Nucleus in 1-Acetyl-5-aminoindole

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a characteristic reaction of indoles. The outcome of such reactions on this compound is determined by the directing effects of the two substituents.

5-Amino Group : The amino group (-NH₂) at the C5 position is a powerful activating group. Through resonance, it donates electron density to the benzene (B151609) portion of the indole nucleus, specifically at the ortho (C4, C6) and para (no para position available) positions. This strong activation makes the C4 and C6 positions highly susceptible to electrophilic attack.

N-Acetyl Group : The acetyl group (-COCH₃) attached to the pyrrole (B145914) nitrogen (N1) is an electron-withdrawing group. It deactivates the pyrrole ring by pulling electron density away from it, making the C2 and C3 positions less nucleophilic than in an unsubstituted indole. While indoles typically undergo preferential electrophilic attack at C3, the deactivating effect of the N-acetyl group diminishes this preference. nih.gov

Predicted Regioselectivity for Electrophilic Aromatic Substitution:

| Position | Predicted Reactivity | Rationale |

|---|---|---|

| C2 | Low | Deactivated by N-acetyl group. |

| C3 | Low | Deactivated by N-acetyl group. |

| C4 | High | Activated; ortho to the strongly activating 5-amino group. |

| C6 | High | Activated; ortho to the strongly activating 5-amino group. |

| C7 | Moderate | Meta to the 5-amino group, less activated than C4 and C6. |

Nucleophilic Reactivity Considerations

The electron-rich nature of the indole ring system makes it generally unreactive towards nucleophilic aromatic substitution. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring and a good leaving group. In this compound, the presence of the strongly electron-donating amino group further disfavors nucleophilic attack on the benzene portion of the nucleus.

While direct nucleophilic substitution on the carbon framework is unlikely, the molecule can act as a nucleophile from several positions:

The nitrogen of the 5-amino group is a primary nucleophilic site.

The indole nucleus itself, particularly the activated C4 and C6 positions, can act as a nucleophile in reactions like Friedel-Crafts alkylation or acylation.

Transformations Involving the Acetyl Moiety

The N-acetyl group is a key functional handle that can undergo several transformations.

Hydrolysis and Deacetylation Reactions

The amide linkage of the N-acetyl group can be cleaved under hydrolytic conditions to yield 5-aminoindole (B14826). biosynth.com This deacetylation can be achieved through either acid or base catalysis.

Acid-Catalyzed Hydrolysis : In the presence of a strong acid, the carbonyl oxygen of the acetyl group is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. Subsequent proton transfers and elimination of the acetyl group as acetic acid regenerate the N-H of the pyrrole ring.

Base-Catalyzed Hydrolysis : Under basic conditions, a strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the indole nitrogen as a leaving group. A final proton transfer yields the deacetylated 5-aminoindole. Studies on related N-acyloxyindoles have shown that such ester/amide bonds can be labile and prone to hydrolysis, even under mild conditions. nih.gov

Further Functionalization of the Acetyl Group

Direct functionalization of the acetyl group itself, for instance, at the methyl position (α-carbon), is not a commonly reported pathway for N-acetylindoles. Reactions involving electrophilic substitution on the indole ring or transformations of the 5-amino group are generally more favorable and synthetically useful. The acetyl group primarily serves as a protecting group for the indole nitrogen, which can be removed when desired.

Reactions of the 5-Amino Group

The primary aromatic amine at the C5 position exhibits reactivity typical of anilines and is a site for numerous chemical transformations.

Acylation : The amino group can be readily acylated by reacting with acid chlorides or anhydrides to form a new amide. This is often used as a method to protect the amino group or to introduce new functional moieties.

Alkylation : Reaction with alkyl halides can lead to the formation of secondary or tertiary amines, although overalkylation can be an issue. Reductive amination is an alternative method for controlled alkylation.

Schiff Base Formation : The amino group can condense with aldehydes or ketones to form imines, also known as Schiff bases. libretexts.org This reaction is a fundamental process in the synthesis of various heterocyclic systems.

Diazotization : In the presence of nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) at low temperatures, the 5-amino group can be converted into a diazonium salt (-N₂⁺). This diazonium intermediate is highly versatile and can be subsequently displaced by a wide variety of nucleophiles (e.g., -OH, -CN, halogens) in reactions such as the Sandmeyer reaction, providing a powerful synthetic route to a diverse range of 5-substituted indoles.

Summary of Key Reactions by Functional Group:

| Functional Group | Reaction Type | Typical Reagents | Product Type |

|---|---|---|---|

| Indole Nucleus (C4, C6) | Electrophilic Aromatic Substitution | Br₂, HNO₃/H₂SO₄, Acyl Halide/Lewis Acid | 4- and 6-substituted indoles |

| N-Acetyl Group | Hydrolysis (Deacetylation) | H₃O⁺ or OH⁻, heat | 5-Aminoindole |

| 5-Amino Group | Acylation | Acetyl chloride, Acetic anhydride (B1165640) | 5-Acetamido-1-acetylindole |

| 5-Amino Group | Schiff Base Formation | Aldehydes (R-CHO), Ketones (R-CO-R') | 5-Iminoindole derivative |

| 5-Amino Group | Diazotization | NaNO₂, HCl (0-5 °C) | Indole-5-diazonium salt |

Acylation and Amide Bond Formation

The primary amino group at the C-5 position of this compound serves as a nucleophile, readily participating in acylation reactions to form stable amide bonds. This transformation is a fundamental process in organic synthesis, allowing for the introduction of a wide variety of acyl groups onto the indole scaffold. The most common methods involve the reaction of the amine with acylating agents such as acyl chlorides or acid anhydrides.

The reaction with an acyl chloride, for example, proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acyl chloride. This addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.

A similar mechanism is operative with acid anhydrides, where the leaving group is a carboxylate anion. These reactions are often catalyzed by acids or bases. While direct condensation with carboxylic acids is possible, it typically requires high temperatures or the use of coupling agents to activate the carboxylic acid.

The synthesis of N-(1H-indol-5-yl)acetamide derivatives has been documented, showcasing this reactivity. For instance, 2-chloro-N-(1H-indol-5-yl)acetamide can be prepared by reacting 1H-indol-5-amine with 2-chloroacetyl chloride. This intermediate can then be further reacted with other amines to generate more complex structures. This highlights the utility of acylation in building larger molecules from the 5-aminoindole core.

| Acylating Agent | Typical Conditions | Product Type | Byproduct |

|---|---|---|---|

| Acyl Chloride (R-COCl) | Inert solvent, Base (e.g., Pyridine) | Amide | HCl |

| Acid Anhydride ((R-CO)₂O) | Heat or Catalyst (Acid/Base) | Amide | Carboxylic Acid |

| Carboxylic Acid (R-COOH) | Coupling Agent (e.g., DCC) or High Temp. | Amide | Water |

Diazotization and Coupling Reactions

The primary aromatic amino group of this compound can undergo diazotization, a process that converts it into a diazonium salt. This reaction is typically carried out at low temperatures (0–5 °C) by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).

The mechanism begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The amino group then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine intermediate. Following a series of proton transfers and the elimination of a water molecule, the aryl diazonium ion is formed. This diazonium salt is a highly versatile intermediate in organic synthesis.

Once formed, the 1-acetyl-1H-indol-5-yl diazonium salt can act as an electrophile in azo coupling reactions. It reacts with electron-rich aromatic compounds, known as coupling components (e.g., phenols, anilines, or other activated aromatic systems), to form brightly colored azo compounds. This reaction is an electrophilic aromatic substitution. The electron-rich indole ring system of this compound itself makes it a potential coupling partner, although the diazonium salt derived from it is the key electrophilic species in this context. Studies on 5-hydroxyindoles, which are structurally analogous to 5-aminoindoles, show they have a high reactivity toward aromatic diazonium ions, with the coupling occurring at the C4-position of the indole ring. This suggests that the diazonium salt of this compound would readily couple with suitable nucleophilic partners.

Nucleophilic Substitution Reactions

While the amino group at C-5 undergoes reactions typical of aromatic amines, the indole ring itself possesses a distinct reactivity profile. The indole nucleus is electron-rich and generally undergoes electrophilic substitution. However, nucleophilic substitution reactions on the indole ring are also possible, particularly when the ring is appropriately activated or under specific reaction conditions. For instance, N-alkoxyindoles can serve as effective substrates for nucleophilic substitution.

In the context of this compound, the acetyl group at the N-1 position acts as an electron-withdrawing group, which can influence the electron density of the heterocyclic ring. While direct nucleophilic substitution on the indole ring of this specific compound is not commonly reported, related indole derivatives can participate in such transformations. For example, copper-catalyzed three-component coupling reactions involving 2-aminobenzaldehydes, secondary amines, and alkynes can lead to the formation of 3-aminoindoline and 3-aminoindole structures, demonstrating a form of nucleophilic addition and cyclization.

Redox Chemistry of the Amino Functionality

The amino functionality at the C-5 position of this compound can participate in redox reactions. The nitrogen atom in a primary aromatic amine is in a low oxidation state (typically -3) and can be oxidized.

Conversely, the corresponding nitro compound, 1-acetyl-5-nitroindole, can be reduced to form this compound. This reduction is a common synthetic route to aromatic amines and can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂) in acidic media, catalytic hydrogenation (e.g., H₂ over Pd/C), or iron in acetic acid. The electrochemical behavior of 5-substituted indole films has also been investigated, indicating that the indole moiety can undergo redox cycling, which involves electron transfer and ion insertion processes. This suggests that the this compound molecule as a whole possesses redox activity.

Mechanistic Insights into this compound Reactions

Reaction Pathway Elucidation using Spectroscopic and Spectrometric Techniques

Understanding the reaction pathways of this compound relies heavily on the use of modern analytical techniques to identify reactants, intermediates, and products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. In an acylation reaction, the disappearance of the -NH₂ proton signals and the appearance of a new amide N-H signal in the ¹H NMR spectrum, along with shifts in the aromatic protons, would confirm the reaction. Similarly, changes in the chemical shifts of the C-5 carbon and the appearance of a new carbonyl signal in the ¹³C NMR spectrum would provide definitive evidence of amide bond formation.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the products, confirming that the desired transformation has occurred. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the elemental composition. Fragmentation patterns observed in MS/MS experiments can further help in confirming the structure of the product, such as identifying the location of the newly added acyl group.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring the functional groups involved in a reaction. For the acylation of this compound, the characteristic N-H stretching vibrations of the primary amine (typically two bands around 3300-3500 cm⁻¹) would be replaced by the single N-H stretch of the secondary amide (around 3300 cm⁻¹) and the strong C=O stretch of the amide (the "Amide I" band, around 1650 cm⁻¹).

X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous proof of structure, including the precise bond lengths, bond angles, and stereochemistry. This technique was used to confirm the site of azo coupling on a 5-hydroxyindole (B134679) ring, a close analogue to the reactions of 5-aminoindole.

By using these techniques in combination, chemists can track the progress of a reaction, isolate and identify products, and infer the mechanistic pathways through which the transformations occur.

Role of Catalysts and Reaction Conditions

The outcome, rate, and selectivity of reactions involving this compound are profoundly influenced by the choice of catalysts and reaction conditions.

Acylation and Amide Bond Formation: In acylation with acyl chlorides or anhydrides, a stoichiometric amount of a base (e.g., triethylamine, pyridine) is crucial to act as an acid scavenger. In some modern amide bond formation protocols, catalytic amounts of substances like 4-(N,N-dimethylamino)pyridine (DMAP) are used to accelerate the reaction. For direct condensation with carboxylic acids, catalysts such as ruthenium complexes have been developed to facilitate the reaction under milder conditions than traditional thermal methods. The solvent also plays a key role; polar aprotic solvents like DMF or dichloromethane (B109758) (DCM) are commonly employed.

Diazotization and Coupling Reactions: The diazotization step requires a strong acid (e.g., HCl, H₂SO₄) to generate the active nitrosating agent, and low temperatures are critical to prevent the unstable diazonium salt from decomposing. The subsequent azo coupling reaction is highly pH-dependent. Coupling to phenols is typically faster at slightly alkaline pH, which deprotonates the phenol (B47542) to the more nucleophilic phenoxide ion, while coupling to amines is often performed under weakly acidic conditions.

Nucleophilic and Coupling Reactions: Many modern synthetic methods for functionalizing indoles rely on transition metal catalysis. Copper and palladium catalysts are widely used. For example, copper salts can catalyze the three-component coupling reactions to form 3-aminoindoles. Palladium catalysts are extensively used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds at various positions on the indole ring, although this often requires prior functionalization of the ring (e.g., halogenation).

The selection of appropriate catalysts and the fine-tuning of reaction conditions such as temperature, solvent, and pH are therefore essential for achieving high yields and selectivity in the chemical transformations of this compound.

| Reaction | Key Condition/Catalyst | Role/Effect |

|---|---|---|

| Acylation | Base (e.g., Pyridine, Et₃N) | Neutralizes acid byproduct, drives reaction forward. |

| Ruthenium Catalyst | Enables direct amide formation from carboxylic acids under milder conditions. | |

| Diazotization/Coupling | Low Temperature (0-5 °C) | Stabilizes the diazonium salt intermediate. |

| pH Control | Optimizes the nucleophilicity of the coupling partner. | |

| C-N Bond Formation | Copper (Cu) or Palladium (Pd) Catalysts | Facilitates cross-coupling and multicomponent reactions. |

Biological Activity and Medicinal Chemistry of 1 Acetyl 5 Aminoindole and Its Analogs

Overview of Biological Relevance of Indole (B1671886) Derivatives in Drug Discovery

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure." nih.govingentaconnect.comijpsr.info This designation signifies its recurring presence in a multitude of biologically active compounds and its ability to serve as a versatile scaffold for designing ligands for a diverse range of biological targets. nih.govingentaconnect.com The indole nucleus is a fundamental component of many natural products, most notably the essential amino acid tryptophan. ijpsr.infoeurekaselect.com Tryptophan is a precursor to vital biomolecules, including the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174), underscoring the inherent biocompatibility of the indole scaffold. ijpsr.info

The chemical architecture of indole, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, allows it to interact with proteins and enzymes in a variety of ways, including hydrogen bonding and pi-pi stacking interactions. ijpsr.infochula.ac.th This structural versatility has led to the development of a vast number of natural and synthetic indole-containing products with a wide spectrum of therapeutic applications. eurekaselect.com Consequently, numerous indole-based drugs have received FDA approval and are used to treat a variety of conditions, including cancer, inflammation, and infections. benthamdirect.combohrium.com

Broad Spectrum of Biological Activities Attributed to Indole and Aminoindole Scaffolds

The indole scaffold is a common feature in molecules exhibiting a wide array of pharmacological effects, including anticancer, anti-inflammatory, antiviral, antimicrobial, and antioxidant activities. chula.ac.thnih.govrjpn.org The introduction of an amino group to the indole ring, forming an aminoindole, can significantly modulate the compound's biological profile. This functionalization can enhance potency, alter selectivity, and improve pharmacokinetic properties.

The versatility of the indole nucleus allows for the creation of large libraries of compounds through substitution at various positions on the ring system. researchgate.net This chemical tractability enables medicinal chemists to fine-tune the structure-activity relationship (SAR) to optimize therapeutic effects for a wide range of diseases. benthamdirect.com

Indole derivatives are a well-established class of anticancer agents, with mechanisms of action that target various hallmarks of cancer. nih.govnih.gov These compounds can induce apoptosis (programmed cell death), inhibit the polymerization of tubulin (a key component of the cellular cytoskeleton), and modulate the activity of crucial signaling pathways often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway. nih.govingentaconnect.com The U.S. Food and Drug Administration (FDA) has approved several indole-based drugs for cancer treatment, including the vinca (B1221190) alkaloids vinblastine (B1199706) and vincristine, which are known tubulin polymerization inhibitors. nih.govnih.govnih.gov

Synthetic indole derivatives have been developed to target specific molecular entities involved in cancer progression. nih.gov For example, some act as inhibitors of protein kinases, histone deacetylases (HDACs), or topoisomerases. nih.govnih.gov The substitution pattern on the indole ring plays a critical role in determining the specific target and potency of these compounds. For instance, the presence of an amino group, as in 3-amino-1H-indole derivatives, has been shown to confer potent anti-proliferative activities against various cancer cell lines. nih.gov

Table 1: Examples of Indole Derivatives and their Anticancer Activity

| Compound Class | Example Compound(s) | Mechanism of Action | Cancer Cell Line(s) | IC50 Values |

|---|---|---|---|---|

| Indole Alkaloids | Vinblastine, Vincristine | Tubulin polymerization inhibition, cell cycle arrest | Leukemia, Lymphoma | Not specified |

| Indole-3-carbinol | Indole-3-carbinol | ROS induction, apoptosis activation | H1299 (Lung) | 449.5 µM mdpi.com |

| Spiroxindoles | Compound 124 (R/R' = Cl/Ph) | Apoptosis induction, EGFR inhibition | MDA-MB-231 (Breast) | 6.40 µM nih.gov |

| 2-carbomethoxy-3-arylindoles | Indolyl analog 241 (R=OMe, R1=CF3) | Tubulin polymerization inhibition, DNA damage | CEM, RS4 (Leukemia) | 0.20 - 0.30 µM mdpi.com |

The indole scaffold is a key component of many anti-inflammatory drugs. chesci.com The most notable example is indomethacin, a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, which are critical for the production of inflammatory prostaglandins. chesci.comnih.gov

Research has focused on developing novel indole derivatives with improved selectivity for COX-2 over COX-1. chesci.com Selective COX-2 inhibition is believed to offer comparable anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. nih.govresearchgate.net Beyond COX inhibition, some indole derivatives exert their anti-inflammatory effects by inhibiting other key players in the inflammatory cascade, such as cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH), or by modulating the NF-κB signaling pathway. chesci.comchemrxiv.org

Table 2: Anti-inflammatory Activity of Selected Indole Derivatives

| Compound | Target Enzyme(s) | In Vitro Activity | In Vivo Model |

|---|---|---|---|

| Indomethacin | COX-1/COX-2 | Potent inhibition | Carrageenan-induced paw edema |

| 1-benzoyl-3-[(4-trifluoromethylphenylimino)methyl]indole | COX-2 | IC50 = 0.32 µM (COX-2), >100 µM (COX-1) | Not specified |

| Compound S3 (Indole acetohydrazide derivative) | COX-2 | Selective COX-2 expression inhibition | Carrageenan-induced paw edema |

| Indole derivative of Ursolic Acid (Compound 6) | NF-κB pathway | 48.3 ± 0.1% NO inhibition | LPS-stimulated RAW 264.7 cells |

Indole derivatives have demonstrated significant potential as antiviral agents, with activity reported against a variety of viruses, including HIV. chula.ac.thnih.gov A key area of research has been the development of small molecule HIV-1 fusion inhibitors that target the viral envelope glycoprotein (B1211001) gp41. nih.gov These inhibitors prevent the virus from entering host cells by binding to a hydrophobic pocket on gp41, thereby disrupting the conformational changes required for membrane fusion. nih.gov

Structure-activity relationship (SAR) studies have been conducted to optimize the potency of these indole-based fusion inhibitors, leading to the development of compounds with sub-micromolar activity against both cell-cell and virus-cell fusion. acs.org Other indole derivatives have been shown to inhibit HIV-1 through different mechanisms, such as targeting the viral glycoprotein gp120 to prevent its interaction with the host cell's CD4 receptor, or inhibiting Tat-mediated viral transcription. asm.orgnih.gov

The indole nucleus is a valuable scaffold for the development of new antimicrobial and antifungal agents. rjpn.orgbenthamdirect.comeurekaselect.com Indole itself is a signaling molecule in many bacterial species, and its derivatives can interfere with processes like biofilm formation. nih.gov Synthetic indole derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and extensively drug-resistant Acinetobacter baumannii. nih.govnih.govnih.gov

The antimicrobial potency of indole derivatives can be enhanced by specific substitutions on the indole ring. nih.gov For example, indole derivatives containing moieties like 1,2,4-triazole (B32235) or 1,3,4-thiadiazole (B1197879) have shown excellent antifungal activities against species such as Candida albicans and Candida krusei. nih.gov The mechanisms of action are varied and can include disruption of microbial cell membranes and inhibition of essential enzymes. researchgate.net

Table 3: Antimicrobial Activity of Indole Derivatives

| Compound Class | Target Organism(s) | Activity Metric | Example MIC/EC50 Values |

|---|---|---|---|

| Indole-triazole derivatives | Candida krusei, Candida albicans | MIC | 3.125 µg/mL |

| Spiroindole compounds | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 1.0 - 5.8 µg/mL |

| 7-hydroxyindole | Extensively drug-resistant Acinetobacter baumannii | - | Eradicates established biofilms |

| Indole-thiourea hybrids | Gram-positive and Gram-negative bacteria | MIC | <12.5 μg/ml |

Many indole derivatives exhibit significant antioxidant activity, largely attributed to the electron-rich nature of the indole ring system. tandfonline.com They can act as free radical scavengers, donating a hydrogen atom from the N-H group to neutralize reactive oxygen species (ROS), which are implicated in a wide range of diseases. acs.orgnih.gov

The antioxidant capacity of indole derivatives can be influenced by the types of substituents on the indole ring. mdpi.com For example, the presence of a phenolic hydroxyl group has been shown to be important for free radical scavenging activity. acs.orgacs.org Studies have evaluated the antioxidant properties of various indoles, including indoleamines like serotonin and melatonin, and have found them to be potent scavengers of radicals such as the ABTS•+ radical cation. tandfonline.com This activity suggests that indole-containing compounds could be beneficial in mitigating oxidative stress. acs.orgacs.org

Neuroactive Properties and Central Nervous System Applications

While direct studies on the neuroactive properties of 1-acetyl-5-aminoindole are limited, the broader class of indole derivatives demonstrates significant potential for applications within the central nervous system (CNS). The indole scaffold is a key component of many biologically active compounds, including the neurotransmitter serotonin. This structural similarity has prompted research into indole-based compounds for their neuroprotective and therapeutic effects in various CNS disorders.

Indole derivatives have been investigated for their potential as neuroprotective agents, particularly in the context of oxidative stress-induced neuronal damage. Some pyrido[4,3-b]indole derivatives, for instance, have shown promise in mitigating oxidative stress in neuronal tissues, suggesting a potential avenue for the development of treatments for neurodegenerative diseases.

Furthermore, the structural resemblance of certain indole analogs to serotonin has led to the exploration of their activity at serotonin receptors. For example, some 7-azaindole (B17877) analogs have been reported to exhibit affinity for serotonin receptors, indicating their potential to modulate serotonergic neurotransmission, which is implicated in a wide range of neurological and psychiatric conditions. The development of indole-based compounds with specific CNS targets continues to be an active area of research, with the aim of discovering novel therapeutics for a variety of neurological and psychiatric disorders.

Enzyme Inhibition (e.g., DHFR, COX-2, iNOS, Factor Xa, PKCθ, IKKβ, CK2, 5-LO)

Analogs of this compound, and more broadly, indole derivatives, have been extensively studied as inhibitors of a wide range of enzymes implicated in various disease processes. The versatile indole scaffold allows for modifications that can lead to potent and selective inhibition of specific enzymatic targets.

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a key target for anticancer and antimicrobial therapies. tandfonline.comnih.govmdpi.comrjpbr.com Virtual screening of indole derivatives has identified potential candidates for DHFR inhibition, with studies suggesting that a higher number of indole moieties can enhance binding to the DHFR active site. tandfonline.comnih.gov The combination of an indole scaffold with other chemical groups, such as dichlorobenzene, has been shown to improve DHFR inhibition. tandfonline.com

Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme that plays a significant role in inflammation and pain. Selective COX-2 inhibitors are sought after to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.govdovepress.comresearchgate.netsemanticscholar.org Indole derivatives have been designed and synthesized as potent and selective COX-2 inhibitors. nih.gov For instance, certain 1,3-dihydro-2H-indolin-2-one derivatives have demonstrated good COX-2 inhibitory activity with low cytotoxicity. nih.gov Docking studies have shown that these compounds can fit into the active site of the COX-2 enzyme. dovepress.com

Inducible Nitric Oxide Synthase (iNOS) Inhibition: iNOS is involved in the production of nitric oxide, which can contribute to inflammation and cellular damage in various pathological conditions. While specific studies on this compound analogs are limited, the broader class of indole-containing compounds has been investigated for iNOS inhibitory activity.

Factor Xa Inhibition: Factor Xa is a critical enzyme in the blood coagulation cascade, and its inhibition is a key strategy for the prevention and treatment of thromboembolic disorders. nih.govgoogle.com A series of indole-based inhibitors of Factor Xa have been developed, with some compounds exhibiting high potency and selectivity over other serine proteases like thrombin and trypsin. nih.gov

Protein Kinase Cθ (PKCθ) Inhibition: PKCθ is a key regulator of T-cell activation and is considered a therapeutic target for autoimmune diseases. nih.govresearchgate.netresearchgate.net The design of small molecule inhibitors targeting PKCθ has been an active area of research, with some indole-containing structures being explored for their potential in this regard. researchgate.net

IκB Kinase β (IKKβ) Inhibition: IKKβ is a central kinase in the NF-κB signaling pathway, which is involved in inflammation and immunity. acs.orgnih.gov A series of 3,5-disubstituted-indole-7-carboxamides have been identified as potent and selective ATP-competitive inhibitors of IKKβ. acs.orgnih.gov Optimization of these indolecarboxamides has led to the discovery of compounds with robust in vivo activity. acs.org

Casein Kinase 2 (CK2) Inhibition: CK2 is a protein kinase that is overexpressed in many cancers and is involved in cell growth and proliferation. nih.govresearchgate.netacs.orgacs.org Substituted indeno[1,2-b]indoles have been synthesized and evaluated as inhibitors of human protein kinase CK2, with some derivatives showing inhibitory activity in the submicromolar range. nih.govresearchgate.net N-substituted indole-2- and 3-carboxamide derivatives have also been investigated as potential CK2 inhibitors. researchgate.net

5-Lipoxygenase (5-LO) Inhibition: 5-LO is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.govnih.govthieme-connect.de A series of novel indole derivatives have been designed and shown to have potent inhibitory activity against 5-LO in rat peritoneal leukocytes. nih.gov Some of these compounds exhibited IC50 values in the sub-micromolar range, comparable to the reference drug Zileuton. nih.gov

Receptor Modulation (e.g., G-Quadruplex Binding, Melatonin Receptors)

In addition to enzyme inhibition, analogs of this compound have been investigated for their ability to modulate the function of various receptors and other biological macromolecules, such as DNA G-quadruplexes.

G-Quadruplex Binding: G-quadruplexes are four-stranded DNA structures that can form in guanine-rich regions of the genome and are implicated in the regulation of gene expression. nih.govresearchgate.netnih.govscilit.comfrontiersin.org Small molecules that can bind to and stabilize G-quadruplexes are being explored as potential anticancer agents. researchgate.net Bis-indole derivatives have been shown to efficiently bind and stabilize G-quadruplex DNA. nih.govscilit.com The position and chemical composition of substituents on the bis-indole scaffold have been found to be critical for their interaction with G-quadruplex structures. nih.gov For example, a study on 5-nitroindole (B16589) derivatives revealed that substitution at the fifth position of the indole ring is important for binding affinity to the c-Myc promoter G-quadruplex. nih.gov

Melatonin Receptors: Melatonin, a hormone that regulates circadian rhythms, exerts its effects through melatonin receptors (MT1 and MT2). nih.govpicmonic.comnih.govresearchgate.net Indole-based compounds are of particular interest as melatonin receptor modulators due to the indole nucleus being the core structure of melatonin. nih.gov A number of 2-[N-Acylamino(C1-C3)alkyl]indoles have been synthesized and evaluated as MT1 melatonin receptor partial agonists, antagonists, and putative inverse agonists. nih.gov These studies have provided valuable structure-activity relationship insights for the design of ligands that can modulate melatonin receptor function.

Molecular Mechanisms of Biological Action for this compound Analogs

The biological activities of this compound analogs are underpinned by their specific molecular interactions with biological targets, leading to the modulation of cellular processes. Understanding these mechanisms at a molecular level is crucial for the rational design of more potent and selective therapeutic agents.

Binding Interactions with Biological Targets (e.g., enzymes, receptors, DNA)

The interaction of this compound analogs with their biological targets is often characterized by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic interactions. Molecular docking studies have been instrumental in elucidating the putative binding modes of these compounds.

For enzyme inhibition, indole-based compounds often act as competitive inhibitors, binding to the active site of the enzyme and preventing the substrate from binding. For example, in the case of DHFR, indole derivatives are thought to form hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. tandfonline.comnih.gov Similarly, the selectivity of certain indole derivatives for COX-2 over COX-1 has been attributed to their ability to fit into the larger active site of the COX-2 enzyme. dovepress.com

In the context of receptor modulation, the binding of indole analogs to melatonin receptors is thought to mimic the binding of the endogenous ligand melatonin. The N-acetyl group and the 5-methoxy group (or in this case, the 5-amino group) of the indole ring are important for receptor recognition and activation. nih.gov

For G-quadruplex binding, the planar aromatic indole ring system is well-suited for π-π stacking interactions with the G-tetrads of the G-quadruplex structure. nih.govresearchgate.netnih.gov The side chains and substituents on the indole ring can further enhance binding affinity and selectivity by interacting with the grooves and loops of the G-quadruplex. nih.govnih.gov

Interference with Cellular Signaling Pathways

By inhibiting key enzymes or modulating receptor activity, this compound analogs can interfere with various cellular signaling pathways that are critical for cell growth, proliferation, inflammation, and survival.

For instance, by inhibiting IKKβ, indole-7-carboxamide analogs can block the activation of the NF-κB signaling pathway. acs.org The NF-κB pathway is a central regulator of inflammatory responses, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines and mediators.

Similarly, the inhibition of protein kinases such as PKCθ and CK2 by indole derivatives can disrupt signaling cascades that are essential for T-cell activation and cancer cell proliferation, respectively. nih.govresearchgate.netnih.govresearchgate.net Inhibition of these kinases can lead to cell cycle arrest and apoptosis.

Furthermore, indole-based compounds have been shown to affect signaling pathways involved in fibrosis, such as the TGF-β/Smad signaling pathway, suggesting their potential as anti-fibrotic agents. frontiersin.org

Modulation of Protein Function and Expression (e.g., inhibition, activation)

The ultimate effect of this compound analogs on cellular function is the modulation of protein function and expression. This can occur through direct inhibition or activation of protein activity, or indirectly by altering the expression levels of specific proteins.

The inhibition of enzymes such as DHFR, COX-2, and Factor Xa directly reduces the catalytic activity of these proteins, leading to a decrease in the production of their respective products. tandfonline.comnih.govdovepress.comnih.govnih.gov This can have profound effects on cellular processes such as DNA synthesis, inflammation, and blood coagulation.

In addition to direct enzyme inhibition, indole derivatives can also modulate protein function by interfering with protein-protein interactions or by altering the post-translational modifications of proteins.

Furthermore, by interfering with signaling pathways that regulate gene expression, these compounds can alter the expression levels of various proteins. For example, by inhibiting the NF-κB pathway, IKKβ inhibitors can reduce the expression of pro-inflammatory genes. acs.org Similarly, G-quadruplex binding ligands can modulate the expression of oncogenes such as c-Myc. nih.gov

Influence on Cellular Processes (e.g., proliferation, aggregation)

The indole scaffold, a core component of this compound, is a versatile pharmacophore that interacts with various receptors, influencing a wide range of biological activities. nih.gov Analogs of this compound have demonstrated significant effects on fundamental cellular processes, including proliferation and aggregation.

In the context of oncology, indole derivatives are recognized for their antiproliferative properties. nih.gov These compounds can control cancer cell progression by targeting various biological molecules and pathways, including tubulin polymerization and DNA topoisomerases. nih.gov For instance, certain 1-acylated indoline-5-sulfonamide (B1311495) analogs have been studied for their antiproliferative effects on tumor cells. nih.gov The antiproliferative mechanism of some indole analogs involves inducing cell cycle arrest, such as at the G2/M phase, and promoting apoptosis. nih.gov

Protein aggregation is another critical cellular process influenced by indole-based compounds, particularly in the context of neurodegenerative diseases. nih.gov Analogs have been designed to inhibit the aggregation of proteins like β-amyloid (Aβ), a hallmark of Alzheimer's disease. nih.gov Certain novel indole-based compounds have shown a significant ability to inhibit the self-induced aggregation of Aβ peptides. nih.gov The process of aggregation, once initiated, can be rapid, with the polymerization of soluble proteins into inclusions occurring within minutes. nih.gov The ability of certain synthetic amino acid derivatives to form higher-order aggregates has also been noted, suggesting a capacity to organize into complex structures. nih.gov

These activities highlight the dual role of indole analogs in modulating cellular behavior: inhibiting unwanted cellular proliferation in cancer and preventing pathological protein aggregation in neurodegenerative conditions.

Therapeutic Potential and Disease Area Relevance

The structural framework of this compound is foundational to a variety of derivatives with significant therapeutic potential across several major disease areas. The indole nucleus is a privileged structure in medicinal chemistry, and its derivatives have been extensively investigated for applications in cancer, neurological disorders, and inflammatory and infectious diseases. nih.govnih.govresearchgate.net

Application in Cancer Therapeutics

The indole scaffold is a prominent feature in the development of anticancer agents due to its presence in numerous natural and synthetic compounds with potent antiproliferative activity. nih.gov Indole analogs can affect cancer cell progression through various mechanisms, including the inhibition of tubulin polymerization, DNA topoisomerases, and histone deacetylase (HDAC). nih.gov

Research into 1-acylated indoline-5-sulfonamides, which are structurally related to this compound, has identified them as potent inhibitors of tumor-associated carbonic anhydrase (CA) isoforms CA IX and CA XII. nih.gov These enzymes are involved in regulating the tumor microenvironment. nih.gov Some of these analogs demonstrated inhibitory activity in the nanomolar range and showed an ability to suppress the proliferation of resistant cancer cells. nih.gov

| Compound Class | Target | Effect | Reference |

|---|---|---|---|

| 1-Acylated indoline-5-sulfonamides | Carbonic Anhydrase IX and XII | Inhibition constants (KI) up to 41.3 nM against CA XII. Suppresses proliferation of resistant tumor cells. | nih.gov |

| General Indole Analogs | Tubulin, DNA Topoisomerases | Antiproliferative activity, induction of apoptosis, and cell cycle arrest. | nih.gov |

| Chaetoglobosin G | p-EGFR, p-MEK, p-ERK | Antiproliferation against lung cancer A549 cells; induces apoptosis and G2/M cell cycle arrest. | nih.gov |

| Sclerotiamides C | JNK, ERK, p38 | Inhibits cell division and triggers cell death in HeLa (cervical cancer) cells. | nih.gov |

Neurological Disorder Management (e.g., Alzheimer's Disease)

Indole-based compounds have emerged as promising candidates for the management of neurodegenerative disorders, particularly Alzheimer's disease (AD). nih.gov The multifaceted nature of AD pathology, which includes low levels of acetylcholine, β-amyloid (Aβ) deposits, and tau-protein aggregation, provides multiple targets for therapeutic intervention. nih.gov

A novel series of indole-based compounds has been designed and evaluated for anti-Alzheimer's properties. nih.gov Several of these compounds demonstrated potent dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) in the nanomolar range. nih.gov Furthermore, select compounds were found to effectively inhibit the self-induced aggregation of Aβ amyloid, a key pathological event in AD. nih.gov One compound, in particular, showed more potent inhibitory activity against Aβ aggregation than the reference drug, tacrine. nih.gov The development of peptide-based therapies, some of which incorporate indole-like structures or are studied in conjunction with them, also aims to inhibit Aβ fibrillation and reduce its associated cytotoxicity. mdpi.com

| Compound | Target | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 5b (indole-based) | Aβ1-42 Aggregation | 2.50 µM | nih.gov |

| Tacrine (reference) | Aβ1-42 Aggregation | 3.50 µM | nih.gov |

| Various Indole Analogs (5b, 6b, 7c, 10b) | AChE/BuChE | Inhibition in the nanomolar range | nih.gov |

Inflammatory and Autoimmune Diseases

The indole nucleus is a key structural motif in compounds investigated for anti-inflammatory properties. researchgate.net Autoimmune diseases are often characterized by excessive and prolonged activation of immune cells and the overexpression of pro-inflammatory cytokines. nih.gov

Research has shown that certain amino acids and their derivatives can modulate inflammatory responses. For example, 5-Aminolevulinic acid has been implicated in the treatment of inflammatory and autoimmune diseases through the expression of heme oxygenase (HO)-1, an enzyme with anti-inflammatory functions. nih.gov While direct studies on this compound are limited in this area, related heterocyclic compounds have demonstrated potential. For instance, a series of 1-acetyl-5-substituted aryl-2-pyrazolines were synthesized and showed promising anti-inflammatory activity in vivo, with a lower propensity for causing ulcers compared to standard drugs like phenylbutazone (B1037) and indomethacin. nih.gov The metabolism of amino acids, particularly tryptophan (an indole derivative), plays a significant role in regulating immune responses, and its catabolites are crucial for intestinal homeostasis and controlling macrophage inflammatory functions. frontiersin.org

Infectious Diseases (e.g., HIV, Fungal Infections)

Indole derivatives have been a focus of research for developing new treatments for infectious diseases, showing activity against viral and fungal pathogens. researchgate.net

In the field of antiviral research, N-arylsulfonyl-3-acetylindole analogs have been identified as potent inhibitors of HIV-1. researchgate.netnih.gov A study involving 21 such analogs found that several compounds exhibited significant anti-HIV-1 activity. nih.gov Specifically, N-phenylsulfonyl-3-acetyl-6-methylindole and N-(p-ethyl)phenylsulfonyl-3-acetyl-6-methylindole were among the most potent, with EC₅₀ values of 0.36 and 0.13 µg/mL, respectively. nih.gov Docking studies suggest these compounds may inhibit HIV-1 integrase. researchgate.net

The indole framework is also valuable in the search for new antimicrobial agents to combat drug-resistant bacteria and fungi. nih.gov Indole derivatives have shown potential for treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Additionally, compounds derived from fungi, which can themselves be indole alkaloids, have been identified as potential HIV inhibitors, targeting various stages of the viral life cycle, including integrase and latency reversal. nih.govconsensus.app

| Compound | Activity (EC50) | Therapeutic Index (TI) | Reference |

|---|---|---|---|

| N-phenylsulfonyl-3-acetyl-6-methylindole (2j) | 0.36 µg/mL | >555.55 | nih.gov |

| N-(p-ethyl)phenylsulfonyl-3-acetyl-6-methylindole (2n) | 0.13 µg/mL | >791.85 | nih.gov |

| Compound 1b | 0.14 µM | >300 | researchgate.net |

| Compound 1e | 0.15 µM | >900 | researchgate.net |

Computational and Theoretical Studies on 1 Acetyl 5 Aminoindole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio calculations, each providing a different level of accuracy and computational cost.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govmdpi.com It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in predicting a molecule's reactivity through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ias.ac.in The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. ias.ac.in

Global reactivity descriptors, such as chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω), can be derived from HOMO and LUMO energies to quantify reactivity. ias.ac.inmdpi.com A lower HOMO-LUMO gap generally corresponds to lower chemical hardness, indicating higher reactivity. ias.ac.in

| Parameter | Description | Typical Value |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital Energy (eV) | ~ -5.0 to -5.5 |

| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy (eV) | ~ -0.5 to -1.0 |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO (eV) | ~ 4.0 to 4.5 |

| Chemical Hardness (η) | Resistance to change in electron distribution (eV) | ~ 2.0 to 2.25 |

| Electronegativity (χ) | Measure of electron-attracting power (eV) | ~ 2.75 to 3.25 |

Ab initio methods are quantum chemistry calculations that rely on first principles without the use of experimental data. mdpi.com These methods, such as Hartree-Fock (HF), are used to compute molecular properties and predict vibrational spectra (e.g., Infrared and Raman). researchgate.netrsc.org Calculations of vibrational frequencies are crucial for interpreting experimental spectra and assigning specific vibrational modes to functional groups within the molecule. materialsciencejournal.org

For the parent compound 5-aminoindole, vibrational frequencies have been calculated using HF and DFT methods, showing good agreement with experimental data. researchgate.net For 1-Acetyl-5-aminoindole, similar calculations would reveal the characteristic vibrational modes. Key expected vibrations include N-H stretching of the amino group, C=O stretching of the acetyl group, C-N stretching, and various bending and stretching modes associated with the indole (B1671886) ring. Comparing the calculated spectra of 5-aminoindole and this compound would highlight the influence of the N-acetyl group on the molecule's vibrational properties.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| N-H Stretch | -NH₂ (Amino) | 3400-3500 | Symmetric and asymmetric stretching of the amino group. |

| C-H Stretch | Aromatic Ring | 3050-3150 | Stretching of C-H bonds on the indole ring. |

| C=O Stretch | -C(O)CH₃ (Acetyl) | 1680-1710 | Stretching of the carbonyl group, a strong IR absorption. |

| N-H Bend | -NH₂ (Amino) | 1600-1650 | Scissoring motion of the amino group. |

| C-N Stretch | Aromatic Amine | 1250-1350 | Stretching of the bond between the amino group and the ring. |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. walisongo.ac.id This method is fundamental in drug discovery for screening potential drug candidates and understanding their binding mechanisms. nih.gov

Molecular docking simulations for this compound would involve placing the molecule into the binding site of a specific protein target. The process uses scoring functions to estimate the binding affinity, often expressed as a binding energy (in kcal/mol), where a more negative value indicates a stronger interaction. walisongo.ac.idjocpr.com The simulation reveals plausible binding poses and identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues in the protein's active site. jocpr.com

For indole-containing compounds, docking studies have been performed against various targets, demonstrating their ability to form stable complexes. nih.govajchem-a.com A docking study of this compound would likely show the amino group acting as a hydrogen bond donor, the acetyl carbonyl as a hydrogen bond acceptor, and the indole ring participating in hydrophobic or pi-stacking interactions.

| Parameter | Description | Example Value/Result |

|---|---|---|

| Binding Affinity | Estimated free energy of binding (kcal/mol). | -7.0 to -9.5 |

| Hydrogen Bonds | Key hydrogen bonding interactions with amino acid residues. | ASP 120, SER 155 |

| Hydrophobic Interactions | Interactions with non-polar residues. | LEU 80, PHE 210, TRP 214 |

| Pi-Stacking | Stacking interaction between aromatic rings. | PHE 210 |

Beyond simply predicting binding, computational models can provide deeper insights into a compound's mechanism of action. mit.edu By analyzing the docked pose of this compound within a target protein, researchers can hypothesize how the compound might modulate the protein's function. For instance, if the molecule binds within an enzyme's active site and interacts with key catalytic residues, it could act as a competitive inhibitor. If it binds to a different site (an allosteric site), it might change the protein's conformation, thereby altering its activity. This structural information is invaluable for guiding the design of more potent and selective derivatives.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. lbl.gov An MD simulation of the this compound-protein complex, generated from a docking study, can be used to assess the stability of the binding pose and analyze the flexibility of both the ligand and the protein. nih.govyoutube.com

The simulation tracks the trajectory of the complex in a simulated physiological environment (including water and ions). Key metrics such as the Root Mean Square Deviation (RMSD) are calculated to evaluate stability. A low and stable RMSD for the ligand over the simulation time suggests that it remains securely bound in its initial docked position. nih.gov The Root Mean Square Fluctuation (RMSF) can also be analyzed to identify which parts of the protein and ligand are flexible or rigid. These simulations offer a more realistic and detailed picture of the ligand-protein interaction than static docking models. nottingham.ac.uk

| Parameter | Description | Indication of Stability |

|---|---|---|

| RMSD (Ligand) | Root Mean Square Deviation of the ligand's atoms from the initial pose. | Low, stable values (e.g., < 2.0 Å) suggest a stable binding mode. |

| RMSF (Protein) | Root Mean Square Fluctuation of protein residues. | Highlights flexible regions of the protein upon ligand binding. |

| Hydrogen Bond Occupancy | Percentage of simulation time a specific hydrogen bond is maintained. | High occupancy indicates a stable and important interaction. |

| Binding Free Energy (MM/PBSA) | More accurate estimation of binding affinity calculated from the simulation trajectory. | Provides a refined value for the strength of the interaction. |

Conformational Analysis and Dynamics of Indole Scaffolds

The indole scaffold is a prevalent structural motif in a vast number of biologically active molecules. mdpi.com Its conformational flexibility, influenced by various substituents, plays a pivotal role in its interaction with biological targets. mdpi.com Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are employed to explore the conformational landscape and dynamics of indole derivatives. mdpi.com

Table 1: Key Conformational Parameters for Substituted Indoles This table presents typical parameters studied in the conformational analysis of indole derivatives. Specific values for this compound would require dedicated computational studies.

| Parameter | Description | Typical Computational Method | Significance |

| Torsion Angle (N1–C2–C10–O1) | Defines the orientation of a substituent at the C2 position. In the case of this compound, the key torsion would be around the N1-acetyl bond. | DFT, Molecular Mechanics | Determines the steric profile and potential for intramolecular interactions. |

| Ring Puckering Parameters | Quantifies the planarity of the five-membered pyrrole (B145914) ring. | DFT, X-ray Crystallography | Deviations from planarity can affect π-π stacking interactions. |

| Intramolecular Hydrogen Bonds | Potential hydrogen bonds between the amino group (donor) and the acetyl oxygen (acceptor). | DFT, MD Simulations | Can significantly stabilize a particular conformer, reducing flexibility. |

| Lattice Energy | The energy of forming the crystal lattice from gaseous ions, indicating the stability of the crystalline form. acs.org | DFT | Provides insight into the stability of different crystal polymorphs. acs.org |

Simulation of Ligand-Target Complexes

Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and a biological target, typically a protein. nottingham.ac.ukmdpi.com These methods are instrumental in structure-based drug design for identifying potential binding modes and estimating binding affinities. nih.govunibo.it

Molecular docking predicts the preferred orientation of a ligand within a protein's binding site. For this compound, the indole ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The amino group at the C5 position can act as a hydrogen bond donor, while the carbonyl oxygen of the N-acetyl group can serve as a hydrogen bond acceptor. mdpi.com These interactions are crucial for anchoring the ligand in the active site. nih.gov

Following docking, MD simulations are often performed to assess the stability of the predicted protein-ligand complex and to observe its dynamic behavior over time. nih.gov The simulation tracks the movements of all atoms in the system, providing insights into the flexibility of both the ligand and the protein. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to evaluate the stability of the complex. mdpi.com A stable complex will typically show minimal fluctuations in RMSD throughout the simulation. mdpi.com

Table 2: Potential Interactions of this compound in a Protein Binding Site This table outlines the types of non-covalent interactions that the functional groups of this compound can form with amino acid residues in a hypothetical target protein.

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

| Indole Ring System | π-π Stacking / Hydrophobic | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| 5-Amino Group (NH₂) | Hydrogen Bond Donor | Aspartic Acid (Asp), Glutamic Acid (Glu), Serine (Ser) |

| 1-Acetyl Group (C=O) | Hydrogen Bond Acceptor | Arginine (Arg), Lysine (Lys), Serine (Ser), Tyrosine (Tyr) |

| Indole N-H (if de-acetylated) | Hydrogen Bond Donor | Aspartic Acid (Asp), Glutamic Acid (Glu) |

QSAR and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com This approach is widely used in drug discovery to predict the activity of novel compounds and to guide the optimization of lead candidates. mdpi.comyoutube.com

Predictive Bioactivity Modeling

To build a QSAR model for a series of indole derivatives including this compound, a dataset of compounds with experimentally determined biological activities (e.g., IC₅₀ values) is required. mdpi.com For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. youtube.com

Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms are then used to develop an equation that links the descriptors to the biological activity. youtube.com The predictive power of the resulting QSAR model is rigorously evaluated using internal and external validation techniques to ensure its reliability. nih.gov A robust QSAR model can then be used to predict the bioactivity of new, untested indole derivatives, thereby prioritizing synthetic efforts. mdpi.com

Table 3: Common Molecular Descriptors in QSAR Studies for Indole Derivatives This table lists examples of descriptors that could be used to build a QSAR model for predicting the bioactivity of this compound and related compounds.

| Descriptor Class | Example Descriptors | Information Encoded |

| Physicochemical | LogP, Molar Refractivity (MR) | Lipophilicity, molecular volume, polarizability |

| Electronic | Dipole Moment, HOMO/LUMO energies | Polarity, charge distribution, chemical reactivity |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity |

| Geometrical (3D) | Molecular Surface Area, Volume | Size and shape of the molecule |

| Quantum Chemical | Atomic charges, Bond orders | Detailed electronic structure |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

In silico ADMET prediction is a critical component of early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage failures. indexcopernicus.comnih.gov Various computational models, often based on QSAR or machine learning, are available to predict the ADMET properties of a molecule like this compound based solely on its structure. japsonline.commdpi.com

These predictive models can estimate a wide range of properties. Absorption is often predicted by evaluating parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2). researchgate.netfrontiersin.org Distribution characteristics include predictions of plasma protein binding and blood-brain barrier (BBB) penetration. japsonline.com Metabolism predictions focus on identifying which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. Finally, potential toxicity is assessed by screening for structural alerts that are associated with adverse effects like carcinogenicity or hepatotoxicity. japsonline.comneliti.com

Table 4: Predicted ADMET Profile for a Representative Indole Derivative This interactive table shows a hypothetical in silico ADMET profile for a compound structurally similar to this compound, based on typical predictions for small molecule drug candidates. nih.govfrontiersin.org

| ADMET Property | Parameter | Predicted Value/Classification | Significance in Drug Development |

| Absorption | Human Intestinal Absorption (HIA) | High | Good potential for oral bioavailability. researchgate.net |

| Caco-2 Permeability | Moderate to High | Indicates ability to cross the intestinal epithelium. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Low to Moderate | Determines if the compound can reach central nervous system targets. japsonline.com |

| Plasma Protein Binding (PPB) | High | Affects the free concentration of the drug available to act on targets. | |

| Metabolism | CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving this key metabolic enzyme. japsonline.com |

| CYP3A4 Substrate | Likely | Indicates a probable route of metabolic clearance. | |

| Excretion | Total Clearance | Low to Moderate | Predicts the rate at which the drug is removed from the body. |

| Toxicity | AMES Mutagenicity | Non-mutagenic | Low probability of causing genetic mutations. |

| Hepatotoxicity | Low risk | Low probability of causing liver damage. japsonline.com |

Computational Kinetics Studies of Reactivity and Biological Activity

Computational kinetics studies investigate the energy barriers and pathways of chemical reactions, providing insights into the reactivity of molecules and the mechanisms of their biological activity. For indole derivatives, these studies can elucidate how the molecule participates in metabolic transformations or interacts with reactive species.

Radical Adduct Formation (RAF) Mechanisms

The electron-rich indole nucleus is susceptible to attack by free radicals. nih.gov The formation of radical adducts can be a key step in the metabolic activation of some heterocyclic aromatic amines, potentially leading to the formation of DNA adducts and initiating carcinogenesis. nih.gov Computational methods, particularly those based on quantum mechanics (QM) and hybrid QM/MM approaches, are used to study the mechanisms of these reactions. acs.org

These studies can calculate the activation energies for radical addition at different positions on the indole ring of this compound. The distribution of spin density in the radical intermediate helps to predict the most likely sites for radical attack. The substituents on the indole ring significantly influence its reactivity; the electron-donating amino group at C5 is expected to activate the ring towards electrophilic and radical attack, while the electron-withdrawing N-acetyl group may have a deactivating effect. Computational studies can precisely quantify these electronic influences and map out the entire reaction energy profile for the formation of various radical adducts, providing a detailed mechanistic understanding of the process. acs.orgfigshare.com

Hydrogen Atom Transfer (HAT) Mechanisms